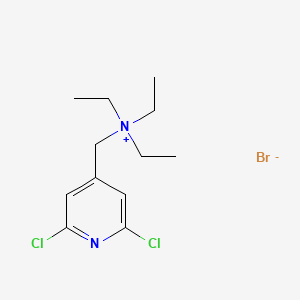
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide is a quaternary ammonium compound derived from pyridine It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl-triethylazanium group at the 4 position, paired with a bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Quaternization Reaction: The 2,6-dichloropyridine is reacted with triethylamine and methyl bromide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The quaternary ammonium group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.
科学研究应用
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide.
2,6-Dichloropyridine-4-methanol: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Dichloropyridine-4-amine: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in applications requiring stable, water-soluble compounds.
属性
CAS 编号 |
849060-73-7 |
|---|---|
分子式 |
C12H19BrCl2N2 |
分子量 |
342.10 g/mol |
IUPAC 名称 |
(2,6-dichloropyridin-4-yl)methyl-triethylazanium;bromide |
InChI |
InChI=1S/C12H19Cl2N2.BrH/c1-4-16(5-2,6-3)9-10-7-11(13)15-12(14)8-10;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QYUNTOMFAQUEOS-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CC1=CC(=NC(=C1)Cl)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



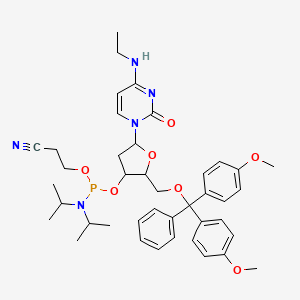


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
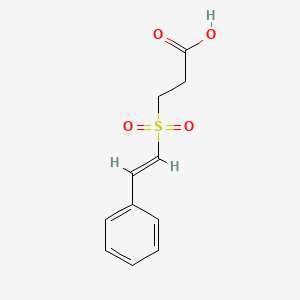
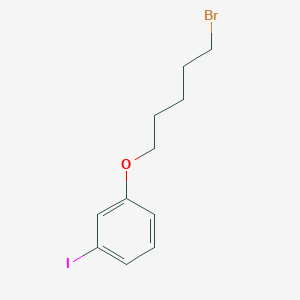
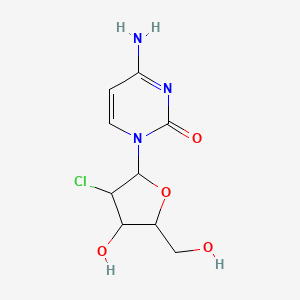
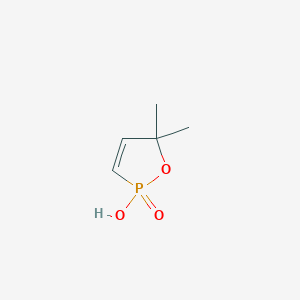

![Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B12064570.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
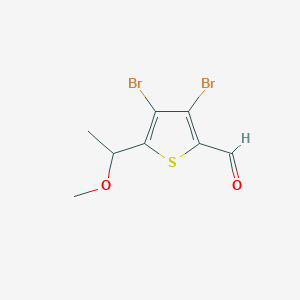
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
